1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride
CAS No.: 2060040-69-7
Cat. No.: VC2897891
Molecular Formula: C8H15Cl2N3O
Molecular Weight: 240.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060040-69-7 |
|---|---|
| Molecular Formula | C8H15Cl2N3O |
| Molecular Weight | 240.13 g/mol |
| IUPAC Name | 5-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride |
| Standard InChI | InChI=1S/C8H13N3O.2ClH/c1-2-10-12-8(1)7-11-5-3-9-4-6-11;;/h1-2,9H,3-7H2;2*1H |
| Standard InChI Key | BEEIQSAZWMUYDT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC2=CC=NO2.Cl.Cl |
| Canonical SMILES | C1CN(CCN1)CC2=CC=NO2.Cl.Cl |
Introduction
Structural Characteristics and Basic Properties
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride features a piperazine ring connected to a 1,2-oxazole moiety via a methylene bridge. The compound exists as a dihydrochloride salt, which significantly enhances its water solubility compared to the free base form. This structural arrangement creates a molecule with multiple potential interaction sites for biological targets.
The compound's basic properties include:
| Property | Value |
|---|---|
| Chemical Formula | C8H15Cl2N3O |
| Molecular Weight | 240.13 g/mol |
| Physical State | Crystalline solid at room temperature |
| Solubility | Highly water-soluble (salt form) |
| IUPAC Name | 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride |
The piperazine component, a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4, contributes basic centers to the molecule. The 1,2-oxazole ring, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms, adds structural rigidity and potential for specific molecular recognition.
Synthesis Pathways and Chemical Reactivity
Synthetic Routes
The synthesis of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride typically follows established heterocyclic chemistry protocols. A general synthetic pathway might involve:
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Preparation of the 1,2-oxazole core structure
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Functionalization at the 5-position to introduce a reactive methyl group
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Nucleophilic substitution with piperazine
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Salt formation with hydrochloric acid
The reaction conditions require careful control of temperature, solvent selection, and potentially catalysts to achieve optimal yields and purity.
Chemical Reactivity
The compound exhibits reactivity patterns characteristic of both piperazine and oxazole moieties:
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The piperazine nitrogens serve as nucleophilic centers for further functionalization
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The oxazole ring demonstrates aromatic character with distinct electrophilic and nucleophilic regions
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The methylene bridge provides conformational flexibility between the two heterocyclic systems
These reactive features make the compound valuable as a potential building block for more complex molecular architectures.
Related Structural Analogs and Comparative Analysis
When examining 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride in the context of its structural relatives, several important comparisons emerge.
Phenyl-Substituted Analogs
A key structural analog is 1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride, which features an additional phenyl group at the 3-position of the oxazole ring. This modification:
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Increases molecular weight (316.23 g/mol vs. 240.13 g/mol)
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Enhances lipophilicity
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Provides additional π-stacking potential with aromatic amino acids in protein binding sites
| Compound | Molecular Weight | Key Structural Feature | CAS Number |
|---|---|---|---|
| 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride | 240.13 g/mol | Unsubstituted oxazole | Not specified |
| 1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride | 316.23 g/mol | Phenyl at oxazole 3-position | 1008774-63-7 |
Structure-Activity Relationship Insights
Research on related piperazine derivatives indicates that structural modifications can significantly impact biological activity. For instance, in studies of C1s inhibitors, the piperazine moiety has been identified as a suitable linker allowing key pharmacophores to adopt optimal spatial configurations . The position of nitrogen atoms within heterocyclic structures plays a crucial role in determining inhibitory potency, as observed with compounds that demonstrate dramatically different activities based on the positioning of the nitrogen atom .
Structure-Activity Relationships and Molecular Interactions
Key Molecular Features Affecting Activity
The activity of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride and similar compounds depends on several structural features:
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Basicity of nitrogen atoms: The piperazine nitrogens provide basic centers that can interact with acidic residues in biological targets
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Hydrogen bonding capacity: Multiple nitrogen atoms offer hydrogen bond acceptor sites
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Spatial arrangement: The methylene bridge provides conformational flexibility that can influence how the molecule fits into binding pockets
Research on related compounds indicates that nitrogen-containing heterocycles can play a crucial role in effective binding to various biological targets .
Physicochemical Properties and Pharmaceutical Relevance
Understanding the physicochemical properties of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride provides insights into its pharmaceutical potential:
| Property | Predicted Value | Pharmaceutical Significance |
|---|---|---|
| LogP | Moderate | Affects membrane permeability |
| pKa | Multiple values due to two basic nitrogens | Influences ionization state in physiological environments |
| Topological Polar Surface Area | Moderate | Related to bioavailability |
| Hydrogen Bond Donors/Acceptors | Multiple | Critical for target recognition |
The dihydrochloride salt form significantly impacts the compound's properties, particularly enhancing water solubility while potentially affecting membrane permeability—important considerations for drug development.
Research Directions and Future Perspectives
Synthetic Optimization Opportunities
Optimization of the synthesis of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride presents several opportunities:
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Development of more efficient synthetic routes
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Exploration of green chemistry approaches
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Investigation of one-pot synthesis methods
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Scale-up considerations for potential industrial applications
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